3-(2-Fluorophenyl)cyclopentan-1-amine 3-(2-Fluorophenyl)cyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20388438
InChI: InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8-9H,5-7,13H2
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

3-(2-Fluorophenyl)cyclopentan-1-amine

CAS No.:

Cat. No.: VC20388438

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)cyclopentan-1-amine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name 3-(2-fluorophenyl)cyclopentan-1-amine
Standard InChI InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8-9H,5-7,13H2
Standard InChI Key CQMMRSCAQIXNTN-UHFFFAOYSA-N
Canonical SMILES C1CC(CC1C2=CC=CC=C2F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 3-(2-Fluorophenyl)cyclopentan-1-amine consists of a cyclopentane ring substituted at the 1-position with an amine group (-NH2_2) and at the 3-position with a 2-fluorophenyl moiety. The stereochemistry of the (1S,3R)-configured isomer has been confirmed through advanced analytical techniques, though crystallographic data specific to this compound remain unpublished . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC11H14FNC_{11}H_{14}FN
Molecular Weight179.23 g/mol
CAS Number1955532-13-4
Purity95%
Storage ConditionsCool, dry environment

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence both reactivity and biological interactions .

Synthetic Methodologies

Palladium-Catalyzed Cycloadditions

A pivotal advancement in constructing the cyclopentane core involves Pd0^0-mediated [3 + 2] cycloadditions between vinylcyclopropanes and 1-azadienes . For example, reaction of cyanated vinylcyclopropane 1a with styryl-derived 1-azadiene 2a in dichloromethane (DCM) at room temperature yields cyclopentane adducts in 96% yield with 6:1 dr using Pd2_2(dba)3_3·CHCl3_3 (2.5 mol%) and Xantphos ligand . Scaling this method to gram quantities maintains efficiency (92% yield, 7:1 dr) even at reduced catalyst loadings (0.5% Pd) .

Stereoselective Amination

Physicochemical Properties

Spectroscopic Characterization

While specific spectral data for 3-(2-Fluorophenyl)cyclopentan-1-amine are unavailable, related fluorophenylcyclopentylamines exhibit characteristic signals:

  • 1H^1H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm (ortho-fluorine deshielding), cyclopentane CH2_2 groups at δ 1.5–2.8 ppm .

  • 19F^{19}F NMR: Single peak near δ -110 ppm for monofluorinated aromatics .

Industrial and Research Applications

Asymmetric Catalysis

The chiral cyclopentane core serves as a ligand in Pd-catalyzed cross-couplings. For instance, (1S,3R)-configured amines improve enantioselectivity in Suzuki-Miyaura reactions of aryl bromides (up to 98% ee) .

Material Science

Fluorinated cyclopentylamines act as monomers in polyamide synthesis, imparting hydrophobicity and thermal stability (decomposition temperature >300°C) .

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